molecular formula C17H16N2OS B2696914 N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 324065-60-3

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2696914
CAS No.: 324065-60-3
M. Wt: 296.39
InChI Key: RLEQDBRHGPEYNJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group on the phenyl ring and a methyl group on the other phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other thiazole derivatives.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQDBRHGPEYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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